molecular formula C12H27NOSi B1376305 4-(((tert-Butyldimethylsilyl)oxy)methyl)piperidine CAS No. 204580-41-6

4-(((tert-Butyldimethylsilyl)oxy)methyl)piperidine

Cat. No.: B1376305
CAS No.: 204580-41-6
M. Wt: 229.43 g/mol
InChI Key: CCMAPYHFGQTFQL-UHFFFAOYSA-N
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Description

4-(((tert-Butyldimethylsilyl)oxy)methyl)piperidine is a chemical compound that features a piperidine ring substituted with a tert-butyl(dimethyl)silyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((tert-Butyldimethylsilyl)oxy)methyl)piperidine typically involves the protection of the hydroxyl group of piperidine with a tert-butyl(dimethyl)silyl group. This can be achieved using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole in methylene chloride . The reaction conditions often require anhydrous solvents and low temperatures to ensure high yields and selectivity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

4-(((tert-Butyldimethylsilyl)oxy)methyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halides and nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(((tert-Butyldimethylsilyl)oxy)methyl)piperidine has several applications in scientific research:

    Chemistry: It is used as a protecting group in organic synthesis to prevent unwanted reactions at the hydroxyl group.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Research into its medicinal properties may reveal potential therapeutic applications.

    Industry: It can be used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(((tert-Butyldimethylsilyl)oxy)methyl)piperidine involves its ability to act as a protecting group. The tert-butyl(dimethyl)silyl group shields the hydroxyl group from reactive species, allowing selective reactions to occur at other sites on the molecule. This selective protection is crucial in multi-step organic syntheses.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

tert-butyl-dimethyl-(piperidin-4-ylmethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27NOSi/c1-12(2,3)15(4,5)14-10-11-6-8-13-9-7-11/h11,13H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMAPYHFGQTFQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50736226
Record name 4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50736226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204580-41-6
Record name 4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50736226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{[(tert-butyldimethylsilyl)oxy]methyl}piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Piperidin-4-ylmethanol (2.50 g, 21.7 mmol), t-butylchlorodimethylsilane (4.13 g, 23.9 mmol), and imidazole (1.48 g, 21.7 mmol) were dissolved in dichloromethane (25 mL) and stirred at room temperature for 18 hours. The reaction was added to aqueous NaHCO3 (200 mL, 50% saturated) and extracted with dichloromethane (3×150 mL). The combined organics were dried (MgSO4) and evaporated to give a yellow oil. Silica gel chromatography (gradient elution dichloromethane+2.5% TEA/0-10% methanol) gave a soft white solid, which was then added to 0.5 M NaOH (100 mL) and extracted with dichloromethane+10% methanol (3×100 mL). The combined organics were dried (MgSO4) and evaporated to give compound 284 as a pale yellow oil (4.75 g).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
4.13 g
Type
reactant
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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